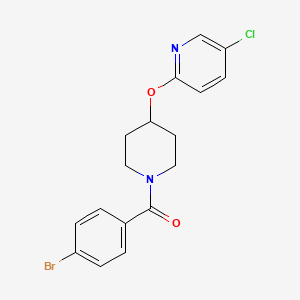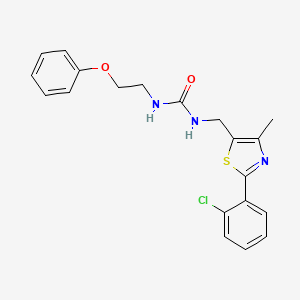
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea, also known as Sunitinib, is a small molecule inhibitor that has been developed as a targeted therapy for various types of cancer. It was first approved by the FDA in 2006 for the treatment of gastrointestinal stromal tumors (GISTs) and advanced renal cell carcinoma (RCC). Since then, it has been used in the treatment of other malignancies such as pancreatic neuroendocrine tumors, breast cancer, and hepatocellular carcinoma.
科学的研究の応用
I have conducted a search on the scientific research applications of thiazolyl urea derivatives, which may include the compound “1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea”. Below are some potential applications based on the general properties of thiazolyl urea derivatives:
Agricultural Applications
Thiazole-derived compounds are used in agriculture for their pesticidal properties. They can act as insecticides, fungicides, and growth regulators for plants .
Pharmaceutical Applications
Thiazole derivatives have been found to possess a wide range of biological activities. They are used in the development of antineoplastic agents, anti-HIV drugs, antifungal agents, antiparasitic agents, anti-inflammatory agents, antiulcer agents, and more .
Antimicrobial Applications
Thiazole derivatives exhibit significant biological activities including antibacterial, antiprotozoal, antitubercular, and antifungal properties .
Biological Evaluation
Some thiazolyl urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, showing moderate to excellent potency .
Optoelectronic Applications
Due to their unique physical and chemical properties, thiazole derivatives are used in the mass manufacture of light-emitting diodes (LEDs), photochromes, molecular switches, and nonlinear optical materials .
特性
IUPAC Name |
1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-14-18(27-19(24-14)16-9-5-6-10-17(16)21)13-23-20(25)22-11-12-26-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRPNESRDOBFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetamide](/img/structure/B2892639.png)

![(1AR,5bS)-hexahydro-4H-oxireno[2',3':3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B2892643.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2892644.png)
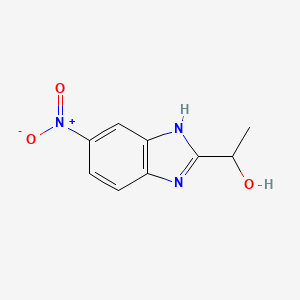
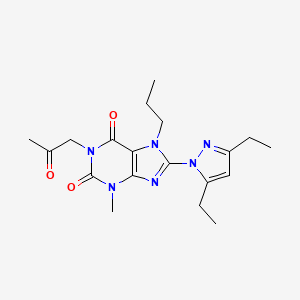
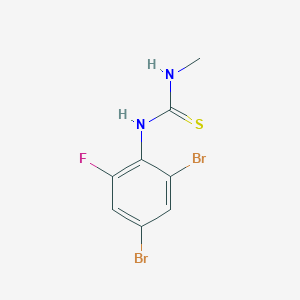
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2892650.png)
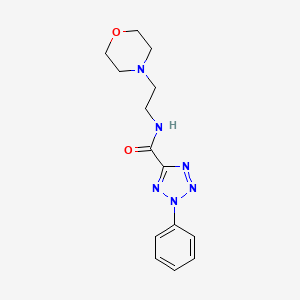
![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2892655.png)
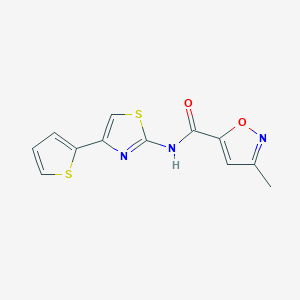

![Tert-butyl N-methyl-N-[[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2892659.png)
